N'-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a piperidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones under reductive amination conditions.
Introduction of the oxane ring: This step may involve the use of oxirane derivatives in a nucleophilic substitution reaction.
Attachment of the chloro-substituted phenyl ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate halogenated precursors.
Final assembly: The final step involves the formation of the ethanediamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the chloro-substituted phenyl ring, potentially leading to dechlorination.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Dechlorinated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-14-17(21)3-2-4-18(14)23-20(26)19(25)22-13-15-5-9-24(10-6-15)16-7-11-27-12-8-16/h2-4,15-16H,5-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUANGHDHYTLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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